HU 243 was developed as part of research into cannabinoid derivatives aimed at understanding their effects and mechanisms. It is categorized under synthetic cannabinoids, which are compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants. Synthetic cannabinoids like HU 243 are often studied for their potential therapeutic benefits, including analgesic and anti-inflammatory properties.
The synthesis of HU 243 involves several chemical reactions that transform precursor compounds into the final product. The primary synthetic route includes:
Detailed methodologies have been documented in scientific literature, showcasing variations in synthesis that can affect the pharmacological properties of the resulting compound .
The molecular structure of HU 243 can be represented by its chemical formula . It features a unique arrangement of carbon rings and functional groups that contribute to its biological activity.
The specific arrangement of atoms within HU 243 allows it to interact effectively with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors .
The mechanism of action for HU 243 primarily involves its interaction with cannabinoid receptors:
Research indicates that these interactions lead to significant physiological changes, including reduced pain perception and inflammation .
The physical properties of HU 243 include:
Chemical properties include:
HU 243 has several potential applications in scientific research:
The systematic IUPAC name for HU-243 is (6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8,9-t₂-1-ol. This nomenclature precisely defines its tetracyclic structure and absolute stereochemistry [1] [7]. The molecule contains three contiguous chiral centers at positions 6a, 9, and 10a, adopting a trans-fusion across the B/C and C/D ring junctions. The specified (6aR,9R,10aR) configuration aligns with the classical cannabinoid scaffold and is critical for receptor recognition [3] [7]. Notably, the deuterium substitutions at C8 and C9 (denoted by t₂) are isotopic labels frequently incorporated for radioligand studies ( [2]). The 2-methyloctan-2-yl side chain at C3 is a hallmark of high-potency synthetic cannabinoids, enhancing hydrophobic interactions within the receptor binding pocket.
HU-243 is structurally derived from HU-210 through hydrogenation of the C8-C9 double bond, resulting in a hexahydrocannabinol (HHC) derivative rather than a tetrahydrocannabinol [1] [3]. This saturation eliminates geometric isomerism at this position while maintaining identical stereochemistry at remaining chiral centers. In contrast to Δ9-THC’s tricyclic structure featuring a meta-fused pyran ring (ring B) and cyclohexene (ring C), HU-243 contains a fully saturated cyclohexane ring (ring C), enhancing conformational rigidity [3] [7]. The shared 1,1-dimethylheptyl side chain in HU-243 and HU-210 (versus Δ9-THC’s pentyl chain) significantly increases CB1 receptor affinity [3].
Table 1: Structural Comparison of HU-243, HU-210, and Δ9-THC
Feature | HU-243 | HU-210 | Δ9-THC |
---|---|---|---|
Core Structure | Hexahydrocannabinol (HHC) | Tetrahydrocannabinol (THC) | Δ9-Tetrahydrocannabinol |
Ring C Saturation | Saturated (C8-C9 single bond) | Unsaturated (C8=C9 double bond) | Unsaturated (C9=C10 double bond) |
C3 Side Chain | 1,1-Dimethylheptyl | 1,1-Dimethylheptyl | n-Pentyl |
Chiral Centers | C6a(R), C9(R), C10a(R) | C6a(R), C10a(R) | C6a(R), C10a(R) |
CB1 Affinity (Ki) | 0.041 nM | 0.061 nM | 5.05-80.3 nM |
HU-243 has the molecular formula C₂₅H₄₀O₃, with a monoisotopic mass of 388.592 g/mol [1] [3] [7]. Elemental analysis confirms a composition of 76.48% carbon, 11.29% hydrogen, and 12.23% oxygen [2]. The compound’s lipophilicity is evidenced by a calculated partition coefficient (XLogP) of 7.41, consistent with its hydrophobic character and membrane permeability [7]. With two hydrogen bond donors and one acceptor, HU-243 violates one of Lipinski’s Rule of Five (RO5 > 10), predicting challenges in aqueous solubility and potential bioavailability limitations despite its high receptor affinity [7].
The canonical SMILES representation is:CCCCCCC(c1cc(O)c2c(c1)OC(C1C2CC(CO)CC1)(C)C)(C)C
The isomeric SMILES encoding stereochemistry is:CCCCCCC(c1cc(O)c2c(c1)O[C@@]([C@H]1[C@H]2C[C@@]([3H])(CO)C(C1)[3H])(C)C)(C)C
The InChI Key is:MVEVPDCVOXJVBD-FASICABJSA-N
[7]
Cryo-EM structural data (PDB: 8T3Q) of HU-243 bound to CB2 reveals key conformational features: the phenolic hydroxyl (C1-OH) forms a hydrogen bond with K3.28(109), while the C9 hydroxymethyl group interacts with S7.39(285) via water-mediated hydrogen bonding [3]. Molecular dynamics simulations spanning 1000 ns demonstrate exceptional stability of HU-243 within the orthosteric binding pocket compared to Δ9-THC, attributed to enhanced van der Waals contacts between its dimethylheptyl chain and hydrophobic subpocket residues (F2.61, W5.43, V6.43) [3]. The saturated C-ring adopts a chair conformation, positioning the C9 substituent equatorially for optimal transducer protein contacts in the active state complex.
Table 2: Computational and Experimental Descriptors of HU-243
Property | Value/Descriptor |
---|---|
Topological Polar Surface Area (TPSA) | 49.69 Ų [7] |
Rotatable Bonds | 7 [7] |
Hydrogen Bond Acceptors | 1 [7] |
Hydrogen Bond Donors | 2 [7] |
3D Conformation (C-ring) | Chair conformation with equatorial C9-OH |
Key Receptor Interactions | H-bond: K3.28(109); Hydrophobic: F2.61/W5.43/V6.43 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8